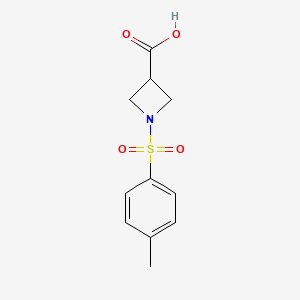
1-Tosylazetidine-3-carboxylic acid
Cat. No. B1612761
Key on ui cas rn:
92993-58-3
M. Wt: 255.29 g/mol
InChI Key: IFGBBXJGLBGHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04591457
Procedure details


N-Tosyl-3,3-bishydroxymethyl azetidine (10 g, 0.037 mol) was suspended in distilled water (100 ml) and 30% NaOH (3 ml) added. Dioxane (50 ml) was then added in order to obtain a homogeneous solution, followed by 1 g of a 5% Pt/C catalyst. This mixture was heated under reflux with rapid stirring whilst a stream of oxygen was bubbled through at the rate of 600 ml.min-1. The pH of the solution was maintained at 9-12 with 30% NaOH and the course of the oxidation followed by 'H nmr. After 24 h another 1 g of catalyst was added and after 48 h a further 2 g was added at which point all of the starting diol had been converted. In order to achieve conversion of any intermediates, a further 1 g catalyst was added after 120 h. After a total reaction time of 144 h, 5 g catalyst had been added and 10 ml 30% NaOH (0.074 mol). The solution was filtered whilst hot and the catalyst washed with dil NaOH and water. The filtrate and washings were then acidified with 4N HCl and extracted with ether (×3). The combined ether extracts were dried and evaporated to leave a white solid which, on recrystallisation from ethyl acetate, gave N-Tosyl azetidine 3-carboxylic acid.







Identifiers


|
REACTION_CXSMILES
|
[S:1]([N:11]1[CH2:14][C:13]([CH2:17][OH:18])(CO)[CH2:12]1)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].[OH-].[Na+].[O:21]1CCOCC1.O=O>O.[Pt]>[S:1]([N:11]1[CH2:12][CH:13]([C:17]([OH:18])=[O:21])[CH2:14]1)([C:4]1[CH:5]=[CH:6][C:7]([CH3:8])=[CH:9][CH:10]=1)(=[O:2])=[O:3] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N1CC(C1)(CO)CO
|
Step Two
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a homogeneous solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was bubbled through at the rate of 600 ml.min-1
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The pH of the solution was maintained at 9-12 with 30% NaOH
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After 24 h another 1 g of catalyst was added and after 48 h a further 2 g
|
|
Duration
|
48 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at which point all of the starting diol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a further 1 g catalyst was added after 120 h
|
|
Duration
|
120 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After a total reaction time of 144 h, 5 g catalyst had been added
|
|
Duration
|
144 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered whilst hot and the catalyst
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with dil NaOH and water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (×3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ether extracts were dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a white solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on recrystallisation from ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N1CC(C1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
